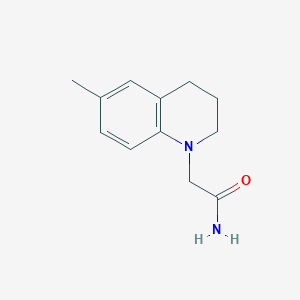
2-(6-Methyl-1,2,3,4-tetrahydrochinolin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The structure of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide consists of a quinoline ring system with a methyl group at the 6-position and an acetamide group at the 1-position.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Wirkmechanismus
Mode of Action
It’s worth noting that many tetrahydroquinoline derivatives are known to interact with their targets through covalent bonding .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s insolubility in water could affect its distribution in the body. Additionally, storage conditions such as temperature can impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It interacts with both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Cellular Effects
As a cysteine-reactive small-molecule fragment, it may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a cysteine-reactive small-molecule fragment, suggesting that it may exert its effects at the molecular level through binding interactions with cysteine residues in proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide typically involves the following steps:
Formation of 6-Methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of 6-Methylquinoline using hydrogenation or other reducing agents.
Acetylation: The resulting 6-Methyl-1,2,3,4-tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted tetrahydroquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: Lacks the methyl and acetamide groups, resulting in different chemical properties and biological activities.
6-Methylquinoline: Lacks the tetrahydro and acetamide groups, leading to different reactivity and applications.
Quinoline: The fully aromatic parent compound, with distinct chemical and biological properties.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs. The presence of the acetamide group at the 1-position and the methyl group at the 6-position makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Eigenschaften
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11-10(7-9)3-2-6-14(11)8-12(13)15/h4-5,7H,2-3,6,8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPBTSTTXHPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
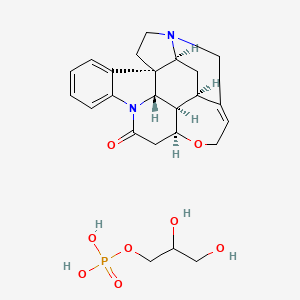
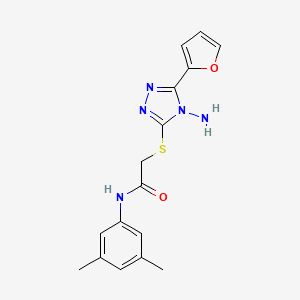
![2-(cyclopentylsulfanyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2492795.png)

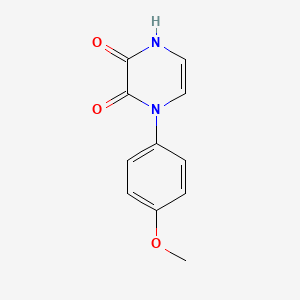

![2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide](/img/structure/B2492800.png)
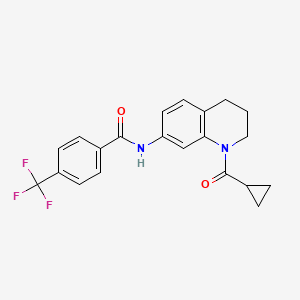
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
